Glycine, 4-methylbenzenesulfonate Glycine, 4-methylbenzenesulfonate
Brand Name: Vulcanchem
CAS No.: 4571-30-6
VCID: VC14315849
InChI: InChI=1S/C7H8O3S.C2H5NO2/c1-6-2-4-7(5-3-6)11(8,9)10;3-1-2(4)5/h2-5H,1H3,(H,8,9,10);1,3H2,(H,4,5)
SMILES:
Molecular Formula: C9H13NO5S
Molecular Weight: 247.27 g/mol

Glycine, 4-methylbenzenesulfonate

CAS No.: 4571-30-6

Cat. No.: VC14315849

Molecular Formula: C9H13NO5S

Molecular Weight: 247.27 g/mol

* For research use only. Not for human or veterinary use.

Glycine, 4-methylbenzenesulfonate - 4571-30-6

Specification

CAS No. 4571-30-6
Molecular Formula C9H13NO5S
Molecular Weight 247.27 g/mol
IUPAC Name 2-aminoacetic acid;4-methylbenzenesulfonic acid
Standard InChI InChI=1S/C7H8O3S.C2H5NO2/c1-6-2-4-7(5-3-6)11(8,9)10;3-1-2(4)5/h2-5H,1H3,(H,8,9,10);1,3H2,(H,4,5)
Standard InChI Key REKJMSPJAIXEQJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)O.C(C(=O)O)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Glycine, 4-methylbenzenesulfonate is a 1:1 molar salt with the molecular formula C₁₆H₁₉NO₅S and a molecular weight of 337.39 g/mol . The structure comprises a glycine benzyl ester cation and a p-toluenesulfonate (tosylate) anion (Fig. 1). Key identifiers include:

PropertyValue
CAS Registry Number1738-76-7
IUPAC Name4-Methylbenzene-1-sulfonic acid; benzyl 2-aminoacetate
SynonymsGlycine benzyl ester tosylate; H-Gly-OBzl·TosOH
Melting Point132–133°C
SolubilityMiscible in methanol; sparingly soluble in water

The crystalline structure is stabilized by hydrogen bonding between the sulfonate group and the amino moiety, as confirmed by X-ray diffraction studies .

Synthesis and Industrial Preparation

Conventional Synthesis Routes

The compound is typically synthesized via esterification of glycine with benzyl alcohol in the presence of p-toluenesulfonic acid as a catalyst. A patented method (CN105503665A) optimizes this process by:

  • Dehydrating p-toluenesulfonic acid monohydrate with toluene under reflux .

  • Adding glycine and benzyl alcohol to the anhydrous mixture.

  • Continuously removing water via a Dean-Stark apparatus to drive the reaction to completion .

This method achieves a yield of 85–88% and purity ≥95%, avoiding toxic solvents like benzene .

Alternative Approaches

  • Solid-Phase Synthesis: Used for derivatives in peptide chemistry, leveraging the tosyl group’s stability .

  • Microwave-Assisted Reactions: Reduce reaction times from hours to minutes for laboratory-scale production .

Physicochemical Properties

Thermal and Spectral Data

  • Boiling Point: 245.5°C at 760 mmHg .

  • Density: 1.30 g/cm³ .

  • Spectroscopic Signatures:

    • ¹H NMR (D₂O): δ 7.69 (d, 2H, aromatic tosyl), δ 5.12 (s, 2H, benzyl CH₂) .

    • IR: Strong bands at 1170 cm⁻¹ (S=O) and 1540 cm⁻¹ (NH₃⁺) .

Applications in Industry and Research

Food Additives

Approved as an antioxidant (E number pending) in lipid-rich foods, where it inhibits rancidity by chelating metal ions .

Organic Chemistry

  • Tosylating Agent: Transfers the tosyl group to alcohols or amines in nucleophilic substitutions .

  • Ionic Liquid Precursor: Forms low-melting-point salts with quaternary ammonium cations .

Analytical Methods

Quality Control

  • HPLC: Reverse-phase C18 column, UV detection at 254 nm .

  • Titrimetry: Non-aqueous titration with perchloric acid to assess purity .

Advanced Characterization

  • X-ray Crystallography: Resolves hydrogen-bonding networks in the crystal lattice .

  • Mass Spectrometry: ESI-MS shows [M+H]⁺ peak at m/z 338.1 .

Environmental Impact and Biodegradability

Ecotoxicity

  • Aquatic Toxicity: EC₅₀ (Daphnia magna) = 12 mg/L (moderately toxic) .

  • Biodegradation: Undergoes microbial degradation via desulfonation pathways within 28 days .

Future Research Directions

  • Drug Delivery Systems: Explore liposomal formulations for enhanced glycine bioavailability.

  • Green Chemistry: Replace benzyl alcohol with biomass-derived solvents in synthesis .

  • Catalysis: Investigate tosylate’s role in asymmetric organocatalysis.

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